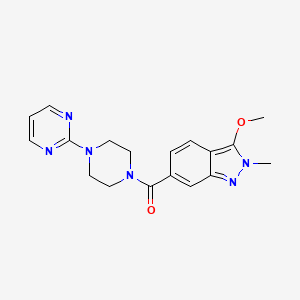

(3-methoxy-2-methyl-2H-indazol-6-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-methoxy-2-methylindazol-6-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2/c1-22-17(26-2)14-5-4-13(12-15(14)21-22)16(25)23-8-10-24(11-9-23)18-19-6-3-7-20-18/h3-7,12H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJROUIVUNNTKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCN(CC3)C4=NC=CC=N4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-methoxy-2-methyl-2H-indazol-6-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone, referred to as compound 1, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, pharmacological effects, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 352.4 g/mol

- CAS Number : 1421449-27-5

Compound 1 exhibits biological activity primarily through its interaction with various molecular targets. It is believed to act as an inhibitor of specific kinases and receptors involved in cellular signaling pathways. The presence of the indazole and pyrimidine moieties suggests that it may modulate pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the potential of compound 1 as an anticancer agent. It has been shown to inhibit the growth of several cancer cell lines, including:

The compound's mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth in vivo.

Antimicrobial Activity

In addition to its anticancer properties, compound 1 has demonstrated antimicrobial activity against various pathogens. In vitro assays have shown significant inhibition against:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

These findings suggest that compound 1 may be useful in developing new antimicrobial therapies.

Case Studies and Research Findings

-

Study on Anticancer Properties :

- A study conducted by Umesha et al. (2009) evaluated various derivatives of indazole compounds, including compound 1, for their ability to inhibit cancer cell proliferation. The results indicated that compound 1 significantly reduced cell viability in HepG2 and SGC-7901 cell lines, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

-

Antimicrobial Efficacy :

- Research published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of compound 1 against a panel of bacteria and fungi. The study concluded that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as a broad-spectrum antimicrobial agent.

- Kinase Inhibition Studies :

Scientific Research Applications

While comprehensive information specific to the applications of "(3-methoxy-2-methyl-2H-indazol-6-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone" is limited, related research and data on similar compounds provide insights into its potential uses.

This compound :

Research and Potential Applications

- As a Research Compound :

- "(3-methoxy-2-methyl-2H-indazol-6-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone," a related compound, is considered a useful research compound with potential biological activities, especially in medicinal chemistry.

- It has a molecular formula of C20H22N6O3 and a molecular weight of 394.435, with a purity of usually 95%.

- Anticancer Properties :

- Studies indicate that compounds in this class may exhibit anticancer activity by inhibiting cell proliferation in various cancer cell lines.

- For example, "(3-methoxy-2-methyl-2H-indazol-6-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone" has demonstrated efficacy against prostate adenocarcinoma and cervical adenocarcinoma cells.

- Anti-inflammatory Effects :

- Preliminary research suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines and pathways associated with inflammation.

- Pyrimidine Derivatives as Inhibitors :

- Cyclic Nucleotide Phosphodiesterases (PDEs) as Drug Targets :

- Antitumor Efficacy :

- A study on malignant pleural mesothelioma cells showed that "(3-methoxy-2-methyl-2H-indazol-6-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone" had antiproliferative effects when combined with agents like trametinib.

- The combination therapy was more effective than monotherapy, suggesting synergistic potential in cancer treatment.

- Mechanistic Insights :

- Investigations into the molecular pathways affected by "(3-methoxy-2-methyl-2H-indazol-6-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone" have revealed alterations in key signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Gosogliptin (PF-00734200)

- Structure: (3,3-Difluoropyrrolidin-1-yl)[(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl]methanone

- Target : Dipeptidyl peptidase IV (DPP-IV) inhibitor for type 2 diabetes.

- Key Differences : Incorporates a fluorinated pyrrolidine instead of indazole, enhancing conformational rigidity and DPP-IV binding .

- Pharmacokinetics : Demonstrated favorable metabolic stability in preclinical models, with a molecular weight (MW) of 366.4 g/mol .

(4-Methyl-6-phenylpyridazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

- Structure : Pyridazine replaces indazole.

- Properties : MW 360.42 g/mol; 98% purity.

- Applications : Reported as a bioactive compound but lacks detailed pharmacological data compared to the target molecule .

Indazole- and Pyrimidine-Based Therapeutics

Atevirdine

- Structure: [4-[3-(Ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone

- Target: Non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV.

- Comparison : Shares a methoxy-substituted aromatic system but uses an indole core instead of indazole. LogP (-4.957) and hydrogen bond acceptors (5) suggest lower lipophilicity than the target compound .

Etravirine

- Structure: 4-[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile

- Target : Second-generation NNRTI.

- Key Differences: Lacks the piperazine-methanone bridge but features a cyano-substituted pyrimidine for enhanced antiviral potency (MW 434.27 g/mol) .

Pharmacokinetic and Physicochemical Comparisons

*Estimated based on molecular formula (C20H22N6O2).

†Predicted using fragment-based methods.

Functional Group Impact on Activity

- Indazole vs. Pyridazine/Pyrimidine : The indazole core in the target compound may confer superior kinase inhibition due to its planar aromaticity and hydrogen-bonding capacity compared to pyridazine derivatives .

- Methoxy Group: Enhances metabolic stability over non-substituted analogues (e.g., Atevirdine’s indole lacks this group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.